molecular formula C5H6F3N3O B13233229 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B13233229
M. Wt: 181.12 g/mol
InChI Key: SNZYWTFLDDDITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is a fluorinated aminopyrazole building block of high interest in pharmaceutical and agrochemical research. The molecular formula is C5H7ClF3N3O and the molecular weight is 217.58 g/mol . This compound is part of the aminopyrazole chemical class, which is recognized as a privileged scaffold in medicinal chemistry due to its broad pharmacological potential . Research Applications and Potential Aminopyrazoles are versatile intermediates for designing bioactive compounds. This specific compound serves as a key precursor for developing novel analogs of known active molecules. Recent scientific studies highlight the promise of 4-aminopyrazol-5-ol derivatives as potent antioxidants . These compounds, designed as analogs of the neuroprotective drug Edaravone, have demonstrated significant radical-scavenging activity in standard in vitro assays such as ABTS, FRAP, and ORAC, suggesting potential for research into therapies for oxidative stress-related disorders . Furthermore, trifluoromethylpyrazole derivatives are investigated for their analgesic (pain-relieving) properties. Research indicates that certain methylated derivatives in this chemical class exhibit notable analgesic activity in biological studies . The 4-aminopyrazole core is also a featured structure in several kinase inhibitor drug candidates currently in clinical trials, underscoring its relevance in oncological research . Handling and Usage Intended Use : This product is for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for educational and scientific reference.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

4-amino-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C5H6F3N3O/c1-11-4(12)2(9)3(10-11)5(6,7)8/h10H,9H2,1H3

InChI Key

SNZYWTFLDDDITF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)N

Origin of Product

United States

Scientific Research Applications

4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative with an amino group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. It has gained attention for its potential applications in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

  • Medicinal Chemistry this compound is a building block in synthesizing pharmacologically active compounds, including antimicrobial, cytotoxic, and antidiabetic agents.
  • Agrochemicals The compound can be employed to develop agrochemicals due to its unique properties.
  • Materials Science It can be used to synthesize materials with specific properties, such as liquid crystals and UV stabilizers.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Reduction Reduction of nitroso or nitro groups to amino groups using reagents like zinc in acetic acid or hydrogenation with Pd/C catalyst.
  • Substitution The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Use as a DPP-4 inhibitor

Dipeptidyl peptidase-4 (DPP-4) inhibitors are glucose-dependent agents that exhibit a low incidence of hypoglycemia, good safety, and tolerability. They can be administered for the treatment of type 2 diabetes .

Preparation Method

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be prepared with high selectivity relative to the content of the isomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. Ethyl 4,4,4-trifluoroacetate and methylhydrazine react in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

This compound has notable biological activities and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Positional Isomers: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP)

  • Molecular Formula : C₅H₅F₃N₂O
  • Key Differences : The trifluoromethyl group is at position 5 instead of 3, and the hydroxyl group is at position 3 instead of 5.
  • Synthesis : 3-MTP is a byproduct in the synthesis of 5-MTP (the target compound). Selective synthesis of 5-MTP over 3-MTP is achieved using optimized reaction conditions, such as controlled temperature and catalysts, to minimize isomer formation .
  • Applications : 3-MTP is less desirable due to its reduced utility in agrochemical synthesis.

Substituent Variations: 4-Acyl-1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols

  • Example : 4-Acetyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • Key Differences: The 4-position has an acyl group (e.g., acetyl) instead of an amino group.
  • Reactivity : Acyl groups enhance electrophilicity at the 4-position, making these compounds effective building blocks for synthesizing fused pyrazole systems .
  • Applications : Used in constructing complex heterocycles for drug discovery.

Trifluoromethylthiolated Analogs: 3-Methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol

  • Molecular Formula : C₁₁H₁₀F₃N₂OS
  • Key Differences: The 4-position features a trifluoromethylthio (-SCF₃) group instead of an amino group.
  • Properties : The -SCF₃ group increases lipophilicity, enhancing membrane permeability in bioactive molecules .
  • Applications : Explored in medicinal chemistry for protease inhibition.

Alkyl Chain Modifications: 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Molecular Formula : C₇H₁₀F₃N₃
  • Key Differences : A propyl group replaces the methyl group at position 1.
  • Impact : The longer alkyl chain may improve metabolic stability but reduce aqueous solubility .

Aromatic Substitutions: 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole

  • Molecular Formula : C₁₇H₁₃ClF₃N₂O
  • Key Differences: Lacks hydroxyl and amino groups; features aromatic substituents (chlorophenyl, methoxyphenyl).

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Applications Reference
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol C₅H₆F₃N₃O 1-Me, 3-CF₃, 4-NH₂, 5-OH Pharmaceutical/Agrochemical Intermediate
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) C₅H₅F₃N₂O 1-Me, 3-CF₃, 5-OH Herbicide Intermediate
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ 1-H, 3-CF₃, 4-Pr, 5-NH₂ Not Specified
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole C₁₇H₁₃ClF₃N₂O 1-(4-MeOPh), 3-CF₃, 5-(4-ClPh) Drug Candidate

Key Research Findings

Selectivity in Synthesis : The target compound’s synthesis achieves >95% selectivity for the 3-CF₃/5-OH isomer over the 5-CF₃/3-OH isomer, critical for industrial-scale production .

Biological Activity: Pyrazol-5-ol derivatives with amino groups show enhanced hydrogen-bonding capacity, improving interactions with biological targets like proteases .

Thermodynamic Stability: The trifluoromethyl group at position 3 stabilizes the pyrazole ring via electron-withdrawing effects, increasing thermal stability compared to non-fluorinated analogs .

Biological Activity

4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a synthetic organic compound, has garnered attention in recent years due to its notable biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C5H5F3N2O\text{C}_5\text{H}_5\text{F}_3\text{N}_2\text{O}, with a molecular weight of 181.12 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity, facilitating interactions with hydrophobic regions of biological targets. The amino group allows for hydrogen bonding, which is crucial for binding affinity to various proteins and enzymes .

Research indicates that this compound interacts with several biological targets through:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target molecules, enhancing binding interactions.
  • Hydrophobic Interactions : The trifluoromethyl group aids in penetrating lipid membranes, improving bioavailability and efficacy .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. In vitro studies reveal that it can inhibit the growth of several cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2310.08
Liver CancerHepG20.12
Colorectal CancerHT290.15
Lung CancerA5490.20

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antidiabetic Activity

Emerging research indicates that this compound may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Animal models have shown improved glycemic control following treatment with this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar pyrazole derivatives:

Compound NameStructural DifferencesUnique Features
4-Amino-3-trifluoromethyl-5-phenylpyrazoleContains a phenyl group instead of a methyl groupPotentially different pharmacological profiles
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamideContains a carboxamide groupDifferent solubility and reactivity
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-oneLacks the amino groupDifferent biological activity

This table illustrates the distinct pharmacological profiles influenced by structural variations among these compounds.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Treatment : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Infection Control : Another research effort identified its efficacy against resistant bacterial strains, suggesting applications in treating infections caused by multi-drug resistant organisms .

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